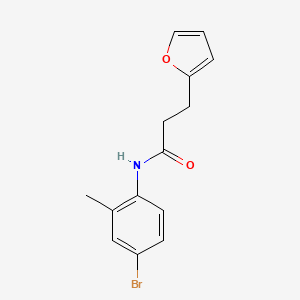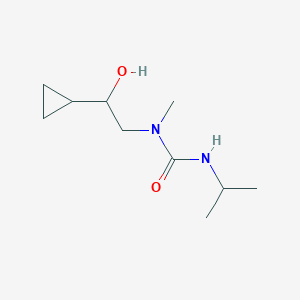
1-(2-Cyclopropyl-2-hydroxyethyl)-3-isopropyl-1-methylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Cyclopropyl-2-hydroxyethyl)-3-isopropyl-1-methylurea is a chemical compound with a unique structure that includes a cyclopropyl group, a hydroxyethyl group, and a urea moiety
Méthodes De Préparation
The synthesis of 1-(2-Cyclopropyl-2-hydroxyethyl)-3-isopropyl-1-methylurea typically involves the reaction of cyclopropyl-containing intermediates with isopropyl and methylurea derivatives. Specific synthetic routes and reaction conditions can vary, but common methods include:
Cyclopropylation: Introduction of the cyclopropyl group through cyclopropanation reactions.
Hydroxyethylation: Addition of a hydroxyethyl group using appropriate reagents and catalysts.
Urea Formation: Reaction of isopropyl and methylurea derivatives under controlled conditions to form the final compound.
Industrial production methods may involve optimization of these reactions to achieve high yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis platforms.
Analyse Des Réactions Chimiques
1-(2-Cyclopropyl-2-hydroxyethyl)-3-isopropyl-1-methylurea can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(2-Cyclopropyl-2-hydroxyethyl)-3-isopropyl-1-methylurea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(2-Cyclopropyl-2-hydroxyethyl)-3-isopropyl-1-methylurea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
1-(2-Cyclopropyl-2-hydroxyethyl)-3-isopropyl-1-methylurea can be compared with similar compounds such as:
- 1-{2-[cyclopropyl(2-hydroxyethyl)amino]acetyl}imidazolidin-2-one
- 1-(2-Cyclopropyl-2-hydroxyethyl)-3-[2-(dimethylamino)-2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1-methylurea
- 1-(2-Cyclopropyl-2-hydroxyethyl)-1-methyl-3-[2-(3-pyridinyl)ethyl]urea
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can influence their chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C10H20N2O2 |
|---|---|
Poids moléculaire |
200.28 g/mol |
Nom IUPAC |
1-(2-cyclopropyl-2-hydroxyethyl)-1-methyl-3-propan-2-ylurea |
InChI |
InChI=1S/C10H20N2O2/c1-7(2)11-10(14)12(3)6-9(13)8-4-5-8/h7-9,13H,4-6H2,1-3H3,(H,11,14) |
Clé InChI |
XHZAGFKGMQISCK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC(=O)N(C)CC(C1CC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-((3aS,4R,6R,6aS)-6-formyl-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)acetate](/img/structure/B14900921.png)
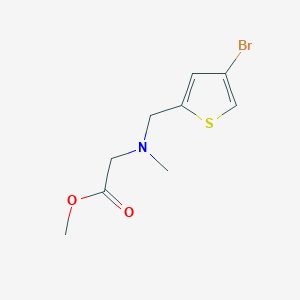
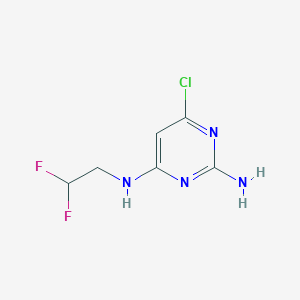
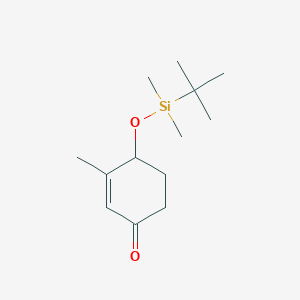
![3-([1,1'-Biphenyl]-4-yl)-4-amino-1H-1,2,4-triazole-5(4H)-thione](/img/structure/B14900946.png)
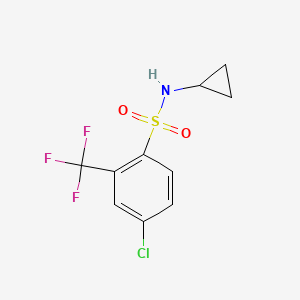
![2-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B14900960.png)
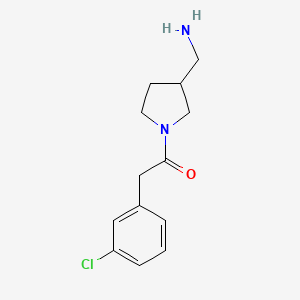
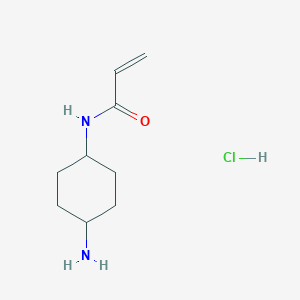
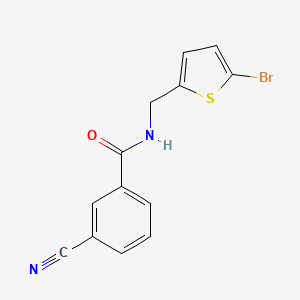
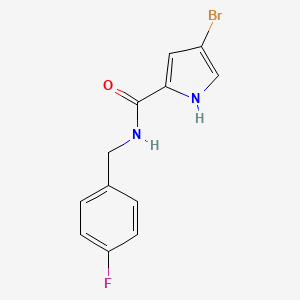
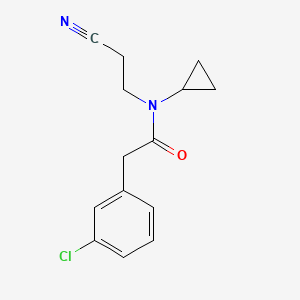
![3-Ethyl-5-imino-1,7-dimethyl-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile](/img/structure/B14900988.png)
